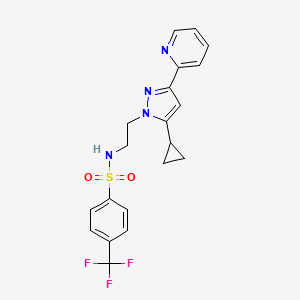

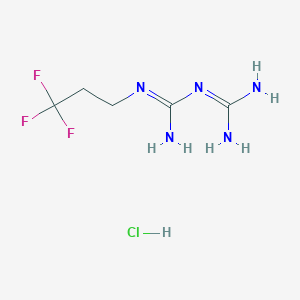

![molecular formula C27H26N6 B3005329 N4-(3,5-二甲基苯基)-N6-(4-甲基苄基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 923147-85-7](/img/structure/B3005329.png)

N4-(3,5-二甲基苯基)-N6-(4-甲基苄基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds involves several steps, including the displacement of nitro groups, hydrolysis, cyclodehydration, and polycondensation reactions. For instance, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers involves nitro displacement by phenoxide ions, followed by acidic hydrolysis and cyclodehydration of the tetraacid . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine-3,6-diamines as ACK1 inhibitors involves rigidifying an earlier series of compounds through a structured synthesis process . The discovery of CK1 inhibitors also follows a virtual screening and hit-to-lead optimization process, starting from a common-feature pharmacophore model .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of aromatic rings and nitrogen-containing heterocycles. The molecular and supramolecular structures of amino-substituted benzimidazole-pyrimidine hybrids reveal different combinations of hydrogen bonds that link molecules into framework structures . Similarly, the structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines show hydrogen-bonded sheets and three-dimensional frameworks, depending on whether they are hydrates or anhydrous forms .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For example, the oxidative cleavage of certain pyrimidine derivatives can lead to the formation of new compounds with different molecular structures . The synthesis of pyrazolo[3,4-d]pyrimidines from diacetylketene N,S-acetal involves condensation reactions followed by treatment with ammonium acetate . Additionally, the oxidative ring closure of Schiff base-type intermediates can produce highly substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The polyimides synthesized from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties, with low dielectric constants . The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine-3,6-diamines as ACK1 inhibitors are also noteworthy . The larvicidal activity of pyrimidine derivatives linked with morpholinophenyl groups indicates biological activity, which is influenced by the presence of electron-withdrawing groups .

Case Studies

In the context of case studies, the discovery of CK1 inhibitors involved the optimization of a lead compound that potently inhibits CK1, demonstrating the potential for therapeutic applications in cancer and central nervous system disorders . The antimicrobial activity of synthesized pyrimidine derivatives against various bacteria and fungi showcases the potential of these compounds as antimicrobial agents .

科学研究应用

合成和生物活性

Gorle 等人 (2016) 的一项研究讨论了与吗啉苯基衍生物相连的一系列嘧啶衍生物的合成,对三龄幼虫表现出显着的杀幼虫活性。这项研究突出了此类化合物在开发杀虫剂或害虫控制剂方面的潜力 (Gorle 等,2016)。

抗癌活性

Abdellatif 等人 (2014) 合成了吡唑并[3,4-d]嘧啶-4-酮的衍生物,并评估了它们对 MCF-7 人乳腺腺癌细胞系的抗肿瘤活性。该研究鉴定了具有有效抑制活性的化合物,表明了开发新的抗癌剂的潜力 (Abdellatif 等,2014)。

材料科学和聚合物研究

一些研究重点关注使用吡唑并[3,4-d]嘧啶衍生物合成和表征新型聚合物和聚酰胺。这些材料表现出理想的性能,例如高热稳定性、有机溶剂中的溶解性和在先进材料和涂料中的潜在应用。例如,Butt 等人 (2005) 和 Yang 等人 (1994, 1995) 通过合成具有高玻璃化转变温度和降解温度的芳香族聚酰胺和聚酰亚胺,为该领域做出了贡献,适用于各种工业应用 (Butt 等,2005), (Yang 等,1994)。

酶促和抗菌应用

Hassan 等人 (2022) 报告了吡唑并[1,5-a]嘧啶衍生物的体外酶促评估,展示了抗氧化、抗糖尿病、抗阿尔茨海默病和抗关节炎活性。这项研究提供了对这些化合物在治疗各种疾病中的治疗潜力的见解 (Hassan 等,2022)。

新型荧光化合物

Alam 等人 (2015) 合成了具有大斯托克斯位移和双发射特性的新型 4-氨基安替比林荧光席夫碱衍生物。由于其独特的光学性质,这些化合物在生物成像和分子探针中具有潜在应用 (Alam 等,2015)。

属性

IUPAC Name |

4-N-(3,5-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6/c1-18-9-11-21(12-10-18)16-28-27-31-25(30-22-14-19(2)13-20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYKAWDZQKJDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

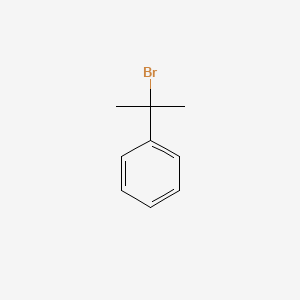

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)

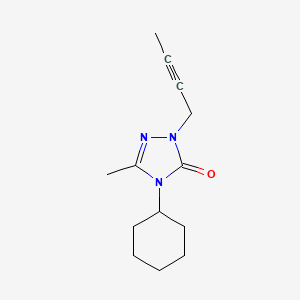

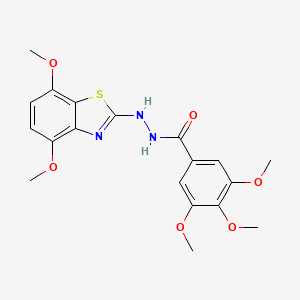

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

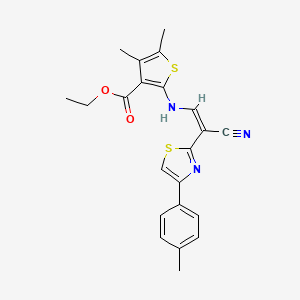

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

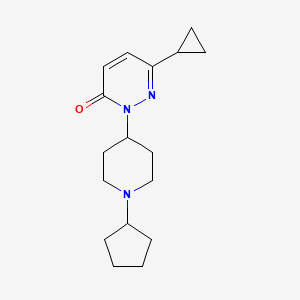

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)